1-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
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Overview
Description
1-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes an ethyl group at the first position, a methoxy group at the sixth position, and a hydroxyl group at the seventh position of the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their presence in various natural products and therapeutic agents, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 1-ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol can be achieved through several synthetic routes. One common method involves the multicomponent reaction (MCR) strategy, which is known for its efficiency in generating molecular diversity and complexity. This method improves atom economy, selectivity, and yield of the product . Another approach includes the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide or tert-butyl hydroperoxide .
Chemical Reactions Analysis
1-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction can yield various reduced forms of the compound.
Scientific Research Applications
1-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with molecular targets such as dopamine receptors. Docking studies have shown that the compound’s arylamine units are positioned in the orthosteric binding pocket of dopamine D3 receptors, with the arylamide “tail” units residing in the secondary binding pocket. Hydrogen bonding between specific amino acids in the receptor and the compound stabilizes the interaction, contributing to its strong affinity and selectivity for dopamine D3 receptors .
Comparison with Similar Compounds
1-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol can be compared with other similar compounds, such as:
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol: This compound shares a similar core structure but lacks the ethyl group at the first position.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has an additional methoxy group at the seventh position, which affects its binding affinity and selectivity towards dopamine receptors.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO2 |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol |
InChI |
InChI=1S/C12H17NO2/c1-3-10-9-7-11(14)12(15-2)6-8(9)4-5-13-10/h6-7,10,13-14H,3-5H2,1-2H3 |
InChI Key |
NVVVVRNMEOHFAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=CC(=C(C=C2CCN1)OC)O |
Origin of Product |
United States |
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